molecular formula C26H17F5O5 B11155080 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one

Cat. No.: B11155080
M. Wt: 504.4 g/mol
InChI Key: SDFSOUSXZFKXBB-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The antimicrobial effects are likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity .

Properties

Molecular Formula

C26H17F5O5

Molecular Weight

504.4 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C26H17F5O5/c1-12-20(13-3-6-17-19(9-13)34-8-2-7-33-17)26(32)15-5-4-14(10-18(15)36-12)35-11-16-21(27)23(29)25(31)24(30)22(16)28/h3-6,9-10H,2,7-8,11H2,1H3

InChI Key

SDFSOUSXZFKXBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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